methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate
Description
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate is a polycyclic heterocyclic compound characterized by a fused tetracyclic scaffold containing oxygen (oxa), sulfur (thia), and nitrogen (aza) heteroatoms. The structure features a benzoate ester moiety with a methoxy group at the 4-position and an amino substituent at the 11-position of the tetracyclic core. Such compounds are typically synthesized via cycloaddition or multi-step condensation reactions, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7S/c1-30-14-8-7-10(22(28)31-2)9-12(14)25-20(26)16-15-11-5-3-4-6-13(11)32-23(29)17(15)19(24)33-18(16)21(25)27/h3-9,15-16,18H,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEPHZKIDCJWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[87002,7The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxo groups, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate is a complex organic compound with significant potential in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, highlighting its unique structural features and the implications of its interactions at the molecular level.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its ability to undergo oxidation and reduction processes as well as substitution reactions involving its functional groups.
Biology
Biologically, research indicates that this compound may exhibit biological activity through interactions with enzymes and other biomolecules. Its potential to modulate enzyme activity or signaling pathways positions it as a candidate for further studies in biochemical applications.
Medicine
In medical research, there is ongoing exploration of its therapeutic applications . Preliminary studies suggest that methyl 3-(11-amino...) could serve as a drug candidate for treating various diseases due to its unique structural properties that allow it to interact with specific molecular targets.
Industry
In industrial applications, this compound is being investigated for its role in developing new materials and as a precursor in the synthesis of industrial chemicals. Its versatility makes it valuable in creating compounds with desired properties for various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound’s tetracyclic backbone shares structural motifs with several heterocyclic systems documented in the literature:
Key Observations :
- Heteroatom Diversity : The target compound’s inclusion of sulfur distinguishes it from nitrogen- and oxygen-dominated analogs (e.g., ). Sulfur-containing heterocycles often exhibit enhanced lipophilicity and altered electronic profiles, which may influence binding affinity in biological systems.
- Substituent Effects: The 4-methoxybenzoate group is a common feature in bioactive molecules due to its metabolic stability, as seen in flavonoid and alkaloid derivatives . The 11-amino group may act as a hydrogen-bond donor, a feature absent in methoxy- or hydroxy-substituted analogs (e.g., ).
Biological Activity
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate is a complex organic compound with significant potential for biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly intricate structure that includes multiple functional groups such as amino, methoxy, and oxo groups. The molecular formula is with a molecular weight of 466.46 g/mol. The presence of various functional groups suggests potential interactions with biological molecules.
Key Structural Features
| Feature | Description |
|---|---|
| Amino Group | Basic properties; potential for condensation reactions with aldehydes or ketones |
| Methoxy Group | Influences solubility and participates in chemical reactions |
| Trioxo Group | Involvement in hydrogen bonding and carbonyl chemistry |
| Fused Rings | Chromene and thiopyran structures suggest aromatic and heterocyclic properties |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, leading to alterations in their activity or function.
Potential Biological Effects
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It could alter cellular signaling processes by interacting with receptors.
- Alteration of Cellular Processes : The compound may influence cell proliferation or apoptosis through its interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways. The presence of multiple carbonyl groups enhances its interaction with cellular components.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Anticancer Research : In vitro studies indicated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis.
Q & A
Q. What synthetic strategies are effective for constructing the tetracyclic core of this compound?
The synthesis of polycyclic heterocycles often involves cyclization reactions, multi-component couplings, or stepwise annulation. For example:
- Stepwise Annulation : highlights the use of oxazepine derivatives via cycloaddition reactions, which could be adapted for forming oxa-aza rings in the target compound.
- Multi-Component Reactions : demonstrates the synthesis of a pyrenyl-substituted tetracyclic system using β-lactam intermediates, suggesting azetidine ring formation as a potential step.
- Key Reagents : Use of methoxybenzoate esters (as in ) can stabilize intermediates during coupling reactions.
| Method | Yield (%) | Key Reference |
|---|---|---|
| Cycloaddition | 55–70 | |
| β-Lactam Intermediate | 48 | |
| Ester-Mediated Coupling | 62 |
Q. How can structural elucidation be performed for such a complex heterocyclic system?
A combination of spectroscopic and crystallographic techniques is critical:
- X-Ray Crystallography : and emphasize single-crystal X-ray diffraction (SCXRD) for resolving fused-ring systems (mean C–C bond length: 0.005 Å, R factor: 0.041) .
- NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) can map proton-carbon correlations, particularly for distinguishing sulfur (12-thia) and oxygen (8-oxa) atoms .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C24H18N2O2 in ) .
Q. How can contradictions between NMR and X-ray data be resolved for this compound?
Discrepancies often arise from dynamic conformational changes or crystallographic packing effects. Strategies include:
- Variable-Temperature NMR : To detect conformational flexibility in solution (e.g., observed bond-length variations in X-ray vs. NMR) .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., suggests AI-driven simulations for validation) .
- Polymorph Screening : Crystallize under different conditions to identify dominant conformers .
Q. What computational methods optimize reaction conditions for scale-up synthesis?
- COMSOL Multiphysics : Model heat/mass transfer in multi-step reactions ( cites AI-driven optimization for reducing side products) .
- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvent systems (e.g., ’s cycloaddition conditions) .
Q. How do steric and electronic effects influence the compound’s reactivity in functionalization?
- Steric Maps : Generate 3D electrostatic potential maps ( used SCXRD to identify reactive sites) .
- Substituent Tuning : The methoxy group in enhances electron density at the benzoate ring, directing electrophilic substitution .
- Thiocarbonyl Reactivity : Sulfur’s polarizability (12-thia group) may facilitate nucleophilic attacks, as seen in ’s dithia-aza systems .
Q. What strategies mitigate decomposition during purification?
- Chromatography : Use silica-free columns (e.g., C18 reverse-phase) to avoid acid-induced degradation ( notes stability issues in polar solvents) .
- Low-Temperature Crystallization : Slow cooling in non-polar solvents (hexane/ethyl acetate) minimizes thermal stress .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across cell lines?
- Dose-Response Profiling : Establish EC50 values in multiple assays (e.g., ’s cytotoxicity data showed variability dependent on cell membrane permeability) .
- Metabolic Stability Tests : Use liver microsomes to assess if inactive metabolites form in certain cell lines .
Q. Why do synthetic yields vary significantly between similar routes?
- Byproduct Analysis : LC-MS monitoring ( detected ester hydrolysis byproducts in acidic conditions) .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) may improve reproducibility vs. homogeneous systems .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
